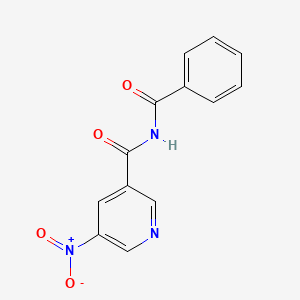
N-Benzoyl-5-nitropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-5-nitropyridine-3-carboxamide is a chemical compound that belongs to the class of nitropyridines These compounds are characterized by the presence of a nitro group attached to a pyridine ring
Preparation Methods
The synthesis of N-Benzoyl-5-nitropyridine-3-carboxamide typically involves the reaction of 3-nitropyridine with benzoyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
N-Benzoyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents such as amines or alkyl groups.
Hydrolysis: The amide group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-Benzoyl-5-nitropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.
Mechanism of Action
The mechanism of action of N-Benzoyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoyl group can also participate in interactions with proteins and enzymes, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
N-Benzoyl-5-nitropyridine-3-carboxamide can be compared with other nitropyridine derivatives, such as:
3-Nitropyridine: A simpler compound with a nitro group attached to the pyridine ring. It is less complex but shares similar reactivity patterns.
N-Benzoyl-3-nitropyridine: Similar to this compound but with the nitro group in a different position. This positional difference can lead to variations in reactivity and biological activity.
N-Benzoyl-5-nitropyridine-2-carboxamide: Another isomer with the carboxamide group in a different position, which can affect its chemical and biological properties.
Properties
CAS No. |
59290-41-4 |
|---|---|
Molecular Formula |
C13H9N3O4 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
N-benzoyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C13H9N3O4/c17-12(9-4-2-1-3-5-9)15-13(18)10-6-11(16(19)20)8-14-7-10/h1-8H,(H,15,17,18) |
InChI Key |
OOBXGBNDLTXOTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)C2=CC(=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















